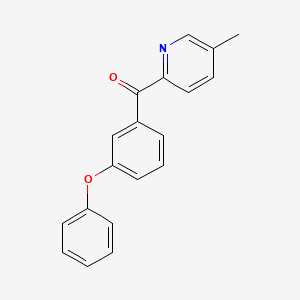

5-Methyl-2-(3-phenoxybenzoyl)pyridine

CAS No.: 1187163-51-4

Cat. No.: VC2823268

Molecular Formula: C19H15NO2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187163-51-4 |

|---|---|

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | (5-methylpyridin-2-yl)-(3-phenoxyphenyl)methanone |

| Standard InChI | InChI=1S/C19H15NO2/c1-14-10-11-18(20-13-14)19(21)15-6-5-9-17(12-15)22-16-7-3-2-4-8-16/h2-13H,1H3 |

| Standard InChI Key | YMYNGSMJHPIGFU-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Introduction

5-Methyl-2-(3-phenoxybenzoyl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenoxybenzoyl group and a methyl group. This structural combination contributes to its unique chemical properties and potential biological activities. The presence of the phenoxybenzoyl moiety enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, which is crucial for drug development and biological interactions.

Synthesis Methods

The synthesis of 5-Methyl-2-(3-phenoxybenzoyl)pyridine involves multiple steps, often starting with the preparation of the phenoxybenzoyl moiety and its subsequent attachment to the pyridine ring. Common reagents used in organic synthesis, such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, may be employed during these processes.

Biological Activities and Potential Applications

Research on 5-Methyl-2-(3-phenoxybenzoyl)pyridine suggests potential applications in various fields due to its structural features. The compound's ability to interact with biological macromolecules is crucial for understanding its mechanism of action and potential therapeutic uses. Studies may include assessing its interaction with enzymes, receptors, or other proteins to elucidate its biological activity.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic uses due to its structural features |

| Biological Interactions | Interaction with enzymes or receptors for therapeutic effects |

Comparison with Similar Compounds

Similar compounds, such as other pyridine derivatives, may exhibit different biological activities based on their structural variations. For instance, compounds with larger substituents may show enhanced activity due to increased lipophilicity and better interaction with biological targets .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-2-(3-phenoxybenzoyl)pyridine | Phenoxybenzoyl and methyl groups | Potential therapeutic applications |

| Other Pyridine Derivatives | Various substituents | Variable biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume